Technical Guide: Synthesis of 3-Chloro-4-(2-fluorophenoxy)aniline
Technical Guide: Synthesis of 3-Chloro-4-(2-fluorophenoxy)aniline
This guide details the synthesis of 3-Chloro-4-(2-fluorophenoxy)aniline (CAS 946729-70-0), a critical intermediate in the development of multi-kinase inhibitors (e.g., c-Met/VEGFR inhibitors similar to Foretinib).[1]
The pathway focuses on a scalable, two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Chemoselective Nitro Reduction .[1]
Executive Summary & Retrosynthetic Analysis
Target Molecule: 3-Chloro-4-(2-fluorophenoxy)aniline Primary Application: Kinase Inhibitor Fragment (Type II c-Met/VEGFR inhibitors) CAS Registry: 946729-70-0 (Target), 99-54-7 (Starting Material)[1]
The synthesis is designed to ensure regioselectivity (substitution at C4 vs. C3) and chemoselectivity (reduction of -NO₂ without dehalogenation of -Cl/-F).
Retrosynthetic Logic
The target molecule is a diaryl ether. The most robust disconnection is at the ether oxygen, utilizing the electron-deficient nature of nitrobenzenes to facilitate SNAr.
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Disconnection: Ether linkage.
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Electrophile: 3,4-Dichloronitrobenzene (3,4-DCNB).[1][2] The nitro group activates the para-chlorine (C4) significantly more than the meta-chlorine (C3), ensuring high regiocontrol.[1]
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Transformation: SNAr
Nitro Reduction.
Figure 1: Retrosynthetic analysis showing the strategic disconnection at the ether linkage.
Step 1: Ether Formation (SNAr)[1]
This step involves the displacement of the activated chlorine at the 4-position of 3,4-dichloronitrobenzene by the phenoxide generated from 2-fluorophenol.[1]
Reaction Mechanism & Regioselectivity
The nitro group exerts a strong electron-withdrawing effect (-M, -I), stabilizing the Meisenheimer complex formed when the nucleophile attacks the para position.[1] The chlorine at the meta position (C3) is not activated by resonance, making the reaction highly selective for C4.
Experimental Protocol
| Parameter | Specification | Notes |
| Reagents | 3,4-Dichloronitrobenzene (1.0 eq) 2-Fluorophenol (1.05 eq) | Slight excess of phenol ensures full conversion of the electrophile. |
| Base | Potassium Carbonate (K₂CO₃, 1.5 eq) | Anhydrous, granular.[2][4] Acts as an HF scavenger and deprotonates the phenol. |
| Solvent | DMF or DMSO | Polar aprotic solvents are required to solvate the cation (K⁺) and leave the phenoxide "naked" and reactive. |
| Temperature | 80°C – 100°C | Reaction typically completes in 4–6 hours. |
| Work-up | Water precipitation | The product precipitates upon addition of water; impurities remain in the filtrate. |
Step-by-Step Methodology:
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Charge: To a reaction vessel equipped with a mechanical stirrer and reflux condenser, add 3,4-dichloronitrobenzene (19.2 g, 100 mmol) and DMF (100 mL).
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Activation: Add 2-fluorophenol (11.8 g, 105 mmol) followed by anhydrous K₂CO₃ (20.7 g, 150 mmol).
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Reaction: Heat the mixture to 90°C under nitrogen atmosphere. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[5] The starting material (3,4-DCNB) should disappear within 5 hours.[1]
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Quench: Cool the mixture to room temperature. Pour slowly into ice-water (500 mL) with vigorous stirring.
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Isolation: Filter the resulting yellow precipitate. Wash the cake with water (3 x 50 mL) to remove residual DMF and inorganic salts.
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Drying: Dry the solid in a vacuum oven at 50°C to yield 3-chloro-4-(2-fluorophenoxy)nitrobenzene .
Step 2: Chemoselective Nitro Reduction
The challenge in this step is reducing the nitro group to an aniline without removing the chlorine or fluorine atoms (hydrodehalogenation). Standard Pd/C hydrogenation can cause dechlorination.
Recommended Method: Iron-Ammonium Chloride (Fe/NH₄Cl)
This method is mild, highly chemoselective, and scalable.[1][2] It avoids the risk of dehalogenation associated with catalytic hydrogenation.
Experimental Protocol
| Parameter | Specification | Notes |
| Reagents | Nitro Intermediate (1.0 eq) Iron Powder (4.0 eq) NH₄Cl (0.5 eq) | Iron must be fine powder (reduced).[1] NH₄Cl acts as the electrolyte. |
| Solvent | Ethanol / Water (4:1) | Protic solvent system required for electron transfer. |
| Temperature | Reflux (75–80°C) | Reaction is exothermic; control initial heating. |
| Purification | Celite Filtration & Crystallization | Removal of iron oxides is critical. |
Step-by-Step Methodology:
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Charge: Suspend 3-chloro-4-(2-fluorophenoxy)nitrobenzene (26.7 g, 100 mmol) in Ethanol (200 mL) and Water (50 mL).
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Add Catalyst: Add Ammonium Chloride (2.7 g, 50 mmol) and Iron Powder (22.4 g, 400 mmol).
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Reaction: Heat to reflux with vigorous stirring. The reaction usually completes within 2–3 hours. Monitor by TLC (change from yellow nitro spot to fluorescent amine spot).
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Filtration: While hot, filter the mixture through a pad of Celite to remove unreacted iron and iron oxide sludge. Wash the pad with hot ethanol.
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Concentration: Concentrate the filtrate under reduced pressure to remove ethanol.
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Extraction: Dilute the aqueous residue with Ethyl Acetate (200 mL) and wash with saturated NaHCO₃ and brine.
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Isolation: Dry the organic layer over Na₂SO₄, filter, and evaporate.
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Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography if high purity (>99%) is required for pharmaceutical use.
Process Workflow & Logic
The following diagram illustrates the complete synthesis logic, highlighting the critical control points (CCP) for quality assurance.
Figure 2: End-to-end synthesis workflow with critical process parameters.
Analytical Characterization (Expected Data)
To validate the synthesis, the following analytical signatures should be confirmed:
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¹H NMR (DMSO-d₆, 400 MHz):
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Mass Spectrometry (ESI+):
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M+H calculated: ~238.04.
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Isotope pattern: Distinct Chlorine pattern (M and M+2 in 3:1 ratio).
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References
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Synthesis of Foretinib Intermediates:Preparation of quinoline derivatives as c-Met inhibitors. (Relevant context for the diaryl ether scaffold).
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Source: [1]
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Regioselectivity of SNAr in 3,4-Dichloronitrobenzene: Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis.[2]
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Source: (General reference for 3,4-DCNB reactivity)
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Chemoselective Reduction of Chloronitrobenzenes:Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme.
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Source: [1]
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Target Compound Registry: 3-Chloro-4-(2-fluorophenoxy)aniline CAS 946729-70-0.[1]
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Source: [1]
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Sources
- 1. CA2526897A1 - 4-anilino-quinazoline derivatives as antiproliferative agents - Google Patents [patents.google.com]
- 2. Estimation of the Toxicity of Different Substituted Aromatic Compounds to the Aquatic Ciliate Tetrahymena pyriformis by QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 946729-70-0_3-Chloro-4-(2-fluorophenoxy)anilineCAS号:946729-70-0_3-Chloro-4-(2-fluorophenoxy)aniline【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 8. 3-Chloro-4-(2-fluorophenoxy)aniline | 湖南华腾制药有限公司_官网 [huatengsci.com]
